ethyl (2S)-1-(2,2-difluoroethyl)piperidine-2-carboxylate
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Overview
Description
“Rac-ethyl (2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate” is a synthetic organic compound that belongs to the class of piperidine carboxylates
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-1-(2,2-difluoroethyl)piperidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and ethyl esters.
Reaction Conditions: The reaction conditions may include the use of specific solvents, catalysts, and temperature control to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rac-ethyl (2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or functional groups.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of ethyl (2S)-1-(2,2-difluoroethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-2-carboxylate: A similar compound with a different substituent.
2,2-Difluoroethyl derivatives: Compounds with similar difluoroethyl groups.
Uniqueness
Rac-ethyl (2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
ethyl (2S)-1-(2,2-difluoroethyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-2-15-10(14)8-5-3-4-6-13(8)7-9(11)12/h8-9H,2-7H2,1H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBLTZLKIMOLJH-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCCN1CC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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